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Compound of Interest

Compound Name: N-(2-Sulfanylpropyl)glycine

Cat. No.: B15427761

A comprehensive analysis of N-(2-Sulfanylpropyl)glycine, a molecule of interest in
pharmaceutical and biochemical research, requires a detailed understanding of its structural
and spectroscopic properties. While specific experimental data for this exact compound is not
readily available in public literature, this technical guide provides a detailed overview of the
expected spectroscopic characteristics (NMR, IR, and Mass Spectrometry), along with a
plausible synthetic protocol and analytical workflow, based on established data for structurally
related N-substituted glycine derivatives.

Predicted Spectroscopic Data

The spectroscopic data presented below are predicted based on the analysis of functional
groups present in N-(2-Sulfanylpropyl)glycine and comparison with data from similar N-
alkylated glycine and thiol-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR: The proton NMR spectrum is expected to provide distinct signals for each proton
environment in the molecule.
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Predicted Chemical

Coupling Constant

Proton Assignment _ Multiplicity
Shift (ppm) (J, H2)
H-a 13-15 Doublet ~7
H-b 25-28 Multiplet
H-c 29-32 Multiplet
H-d 3.3-36 Singlet
SH 15-25 Triplet ~8
NH 2.0-3.0 Broad Singlet
OH (acid) 10.0-12.0 Broad Singlet

13C NMR: The carbon NMR spectrum will show signals corresponding to the different carbon

atoms.

Carbon Assignment

Predicted Chemical Shift (ppm)

C-1 20-25
C-2 35-40
C-3 50 - 55
C-4 55-60
C-5 170 - 175

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.
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Predicted Wavenumber

Functional Group Vibrational Mode
(cm~)

O-H (Carboxylic Acid) Stretching 3300 - 2500 (broad)
N-H (Secondary Amine) Stretching 3350 - 3250

C-H (sp3) Stretching 2980 - 2850

C=0 (Carboxylic Acid) Stretching 1720 - 1700

S-H (Thiol) Stretching 2600 - 2550 (weak)
C-N Stretching 1250 - 1020

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering structural clues.

lon Predicted m/z Description

[M+H]*+ 164.06 Molecular ion (protonated)
[M+Na]* 186.04 Sodium adduct

[M-H]~ 162.04 Molecular ion (deprotonated)

Fragmentation of the alkyl
Fragments Varies chain and loss of functional
groups (e.g., COOH, SH)

Experimental Protocols

The synthesis and analysis of N-(2-Sulfanylpropyl)glycine can be achieved through
established chemical methods.

Synthesis of N-(2-Sulfanylpropyl)glycine

A plausible synthetic route involves the nucleophilic substitution reaction of glycine with a
suitable propylthiol precursor.
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Materials:

Glycine

2-Bromopropyl thiol or a protected equivalent

A suitable base (e.g., Sodium Bicarbonate, Triethylamine)

Solvent (e.g., Ethanol, Water)

Hydrochloric acid (for workup)

Procedure:

Dissolve glycine and the base in the chosen solvent.
e Add 2-bromopropyl thiol dropwise to the solution at room temperature.

 Stir the reaction mixture for 24-48 hours, monitoring the progress by thin-layer
chromatography (TLC).

o After completion, remove the solvent under reduced pressure.
 Acidify the residue with hydrochloric acid to precipitate the product.
« Filter the crude product and wash with cold water.

o Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-
Sulfanylpropyl)glycine.

Spectroscopic Analysis Workflow

The following workflow outlines the steps for the spectroscopic characterization of the
synthesized compound.
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Spectroscopic Analysis Workflow for N-(2-Sulfanylpropyl)glycine
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

Logical Relationships in Drug Development

N-substituted glycine derivatives, also known as peptoids, are of significant interest in drug
development due to their proteolytic resistance and potential for diverse side-chain
incorporation. The logical pathway from a lead compound like N-(2-Sulfanylpropyl)glycine to
a potential drug candidate is illustrated below.
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Drug Development Pathway for N-Substituted Glycine Derivatives
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Caption: Logical progression from a lead compound to regulatory submission.
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» To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) for N-(2-
Sulfanylpropyl)glycine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15427761#spectroscopic-data-nmr-ir-mass-spec-for-
n-2-sulfanylpropyl-glycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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